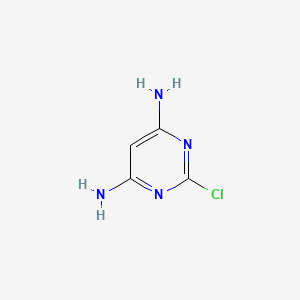

2-Chloropyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMVVTRTVIMYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406218 | |

| Record name | 2-chloropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-61-2 | |

| Record name | 2-chloropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Chloropyrimidine-4,6-diamine

The most prevalent and historically significant method for synthesizing this compound involves the chemical transformation of a hydroxyl-substituted pyrimidine (B1678525) precursor. This approach is well-documented and widely implemented in industrial settings.

The cornerstone of traditional synthesis is the direct chlorination of 2-hydroxy-4,6-diaminopyrimidine (also known as 4,6-diamino-2-hydroxypyrimidine). This reaction substitutes the hydroxyl group at the C2 position of the pyrimidine ring with a chlorine atom.

Phosphoryl chloride (POCl₃) is the most commonly employed reagent for the chlorination of hydroxy-pyrimidines. researchgate.net The reaction involves heating the precursor, 2-hydroxy-4,6-diaminopyrimidine, in the presence of POCl₃. patsnap.commdpi.com This process effectively converts the hydroxyl group into a chloro group, yielding the desired product. In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture, as POCl₃ alone may not be sufficiently reactive for certain substrates. acs.orgindianchemicalsociety.com The reaction is typically conducted by heating the substrate in an excess of POCl₃, which often serves as both the reagent and the solvent. researchgate.net

The efficiency and yield of the chlorination reaction are highly dependent on carefully controlled parameters. Key variables include the molar ratio of reactants, reaction temperature, and duration of the reaction. Industrial processes are often optimized to maximize product output while minimizing costs and side reactions.

Published examples demonstrate various conditions. For instance, a common procedure involves heating 2,4-diamino-6-hydroxypyrimidine (B22253) with POCl₃ at temperatures around 105°C for approximately 6 hours. patsnap.com The ratio of the pyrimidine precursor to phosphoryl chloride is a critical factor, with patents describing weight ratios of the precursor to POCl₃ ranging from 1:3.5 to 1:5. google.com

Below is a data table illustrating typical reaction parameters from various methodologies.

| Precursor | Reagent(s) | Molar Ratio (Precursor:POCl₃) | Temperature | Duration | Yield | Reference |

| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | ~1:4.2 (by weight) | 105°C | 6h | 82.0% | patsnap.com |

| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | ~1:6 (by weight) | 105°C | 6h | - | patsnap.com |

| 4,6-diamino-2-hydroxypyrimidine | POCl₃ / PCl₅ | Not specified | Not specified | Not specified | 64% | acs.org |

Following the chlorination reaction, the mixture contains the desired product along with excess POCl₃ and byproducts. The quenching process, which involves neutralizing the highly reactive excess POCl₃, is a critical and potentially hazardous step. researchgate.net A common laboratory and industrial practice is to carefully and slowly add the reaction mixture to ice or cold water. acs.org

An alternative and often safer quenching method involves the use of alcohols, such as ethanol (B145695) or methanol (B129727). patsnap.com The excess POCl₃ reacts with the alcohol to form phosphate (B84403) esters, which are generally easier to handle and separate. google.com After quenching, the crude product often exists as a hydrochloride salt. Neutralization is then required to isolate the free base. This is typically achieved by adding a base, such as ammonia (B1221849) water, to adjust the pH of the solution to 6-7. patsnap.comgoogle.com

Purification of the final product is commonly achieved through extraction and crystallization. Organic solvents like ethyl acetate are used to extract the this compound from the aqueous solution. patsnap.com The final pure product is then obtained by concentrating the organic extract. patsnap.com

Scaling the synthesis of this compound for industrial production presents several significant challenges.

Excess Reagent and Waste: Traditional methods often use a large excess of POCl₃, which is corrosive and hazardous. researchgate.netpatsnap.com The quenching of this excess reagent generates a substantial amount of phosphorus-containing wastewater, posing a significant environmental and waste management burden. patsnap.com

Work-up and Extraction: The work-up process can be cumbersome. Neutralization with alkali generates large volumes of wastewater, and the subsequent extraction of the product can be inefficient, sometimes requiring 30-40 times the volume of ethyl acetate, which leads to low equipment utilization. patsnap.com

Safety: The quenching of large quantities of POCl₃ is a highly exothermic process that requires careful control to prevent runaway reactions. researchgate.net

Low Yields: Some reported methods suffer from low yields, making the process economically challenging and uncompetitive for large-scale production. patsnap.com

These issues have driven research into more efficient and environmentally friendly synthetic routes.

In response to the challenges of traditional methods, green chemistry principles are being applied to the synthesis of chlorinated pyrimidines. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.net

A key development is the move towards solvent-free reactions and the use of equimolar amounts of reagents. nih.govresearchgate.net Research has shown that the chlorination of hydroxypyrimidines can be achieved efficiently using equimolar POCl₃ in a sealed reactor at high temperatures, often with a base like pyridine (B92270). nih.gov This dramatically reduces the amount of excess POCl₃ that needs to be quenched, thereby minimizing waste and improving safety. researchgate.net This solvent-free or low-solvent approach offers simpler work-up steps, often involving just filtration or distillation, and can lead to high yields and purity. nih.govresearchgate.net

Other green chemistry strategies applicable to pyrimidine synthesis include the use of safer solvents, microwave-assisted synthesis to reduce reaction times, and the development of catalytic processes. researchgate.netmdpi.com While specific examples for this compound are still emerging, these general trends in heterocyclic chemistry point towards a future of more sustainable production methods. jmaterenvironsci.com

Chlorination of Hydroxyl-Substituted Pyrimidine Precursors

Derivatization Strategies from this compound

The primary derivatization pathways for this compound involve leveraging the reactivity of the chloro group at the C2-position and the nitrogen atoms within the pyrimidine ring. These strategies include nucleophilic substitution reactions to displace the chlorine and oxidation reactions targeting the ring nitrogens.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the C2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilize the intermediate Meisenheimer complex formed during the reaction. This susceptibility allows for the introduction of a wide range of functional groups.

The chloro group can be displaced by various primary and secondary amines to form N-substituted pyrimidine-2,4,6-triamines. While specific examples involving the direct amination of this compound with adamantane-containing amines are not extensively detailed in the literature, the general reactivity for such transformations is well-established for related chloropyrimidine systems. For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that nucleophilic aromatic substitution with various amines proceeds efficiently. In these reactions, one of the chloro groups is selectively replaced by an amine nucleophile under reflux in ethanol with a base like triethylamine (B128534) (TEA) to neutralize the HCl generated. mdpi.com This established reactivity suggests a similar potential for this compound to react with sterically bulky amines like those containing an adamantane (B196018) moiety. The 4,6-diamino-5-cyanopyrimidines, substituted with various amino groups, can be synthesized through the nucleophilic substitution reaction of amines. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully applied to 6-chloro-2,4-diaminopyrimidine (an isomer of the title compound) to synthesize 6-aryl-2,4-diaminopyrimidines. This reaction demonstrates that the chloro-substituent on the diaminopyrimidine core is an effective leaving group for such transformations.

The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base, and an aryl boronic acid. The synthesis of various 6-aryl-2,4-diaminopyrimidines has been achieved in moderate to good yields using this method. The reaction conditions and yields for the coupling of 6-chloro-2,4-diaminopyrimidine with different aryl boronic acids are summarized in the table below.

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 6-Phenyl-2,4-diaminopyrimidine | 75 |

| 4-Methylphenylboronic acid | 6-(4-Tolyl)-2,4-diaminopyrimidine | 81 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,4-diaminopyrimidine | 78 |

| 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2,4-diaminopyrimidine | 65 |

| 3-Thienylboronic acid | 6-(3-Thienyl)-2,4-diaminopyrimidine | 55 |

The chloro group can also be displaced by oxygen and sulfur nucleophiles. The reaction with oxygen-based nucleophiles, such as alkoxides, yields 2-alkoxy-pyrimidine-4,6-diamine derivatives. A representative procedure involves treating 2,4-diamino-6-chloropyrimidine with an alcohol, such as (S)-2,3-isopropylideneglycerol, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like dimethyl sulfoxide (DMSO). The reaction proceeds at elevated temperatures (e.g., 90 °C) to afford the corresponding ether in good yield. For example, the reaction with (R)-2,3-isopropylideneglycerol provided the product in a 77% yield. mdpi.com

Similarly, reactions with sulfur nucleophiles, such as thiols, are expected to yield 2-(alkylthio)- or 2-(arylthio)-pyrimidine-4,6-diamines. These reactions typically proceed under basic conditions where the thiol is deprotonated to form a more potent thiolate nucleophile, which then displaces the chloride ion from the pyrimidine ring.

Oxidation Reactions (e.g., N-oxidation to 2,6-Diamino-4-chloropyrimidine 1-oxide)

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the pyrimidine ring, making it more electron-deficient and potentially modifying its biological activity and subsequent reactivity. The oxidation of this compound (also known as 4-chloro-2,6-diaminopyrimidine) yields 2,6-Diamino-4-chloropyrimidine 1-oxide. nih.gov

A common and effective oxidizing agent for this transformation is meta-Chloroperoxybenzoic Acid (m-CPBA). The reaction is typically carried out in an alcoholic solvent. In a specific procedure, 4-chloro-2,6-diaminopyrimidine (B16297) is dissolved in hot 3A alcohol, cooled to between 0°C and 10°C, and then treated with m-CPBA. The reaction is maintained at this low temperature for several hours. Following the oxidation, the intermediate is treated with a base, such as sodium hydroxide (B78521), to yield the final N-oxide product. This method has been reported to produce 2,6-Diamino-4-chloropyrimidine 1-oxide with a yield of 44.7%. nih.gov

Other oxidizing agents have also been employed for the N-oxidation of this compound, including peracetic acid, magnesium monoperphthalate (MMPP), and a system of hydrogen peroxide with a sodium tungstate catalyst, the latter of which provides an industrially scalable process. mdpi.com

| Reaction Type | Reagents/Catalyst | Product | Reported Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd(PPh₃)₄, Base | 6-Aryl-2,4-diaminopyrimidine | 55-81 |

| O-Nucleophile Substitution | (R)-2,3-isopropylideneglycerol, NaH, DMSO | (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 77 |

| N-Oxidation | m-Chloroperoxybenzoic Acid (m-CPBA) | 2,6-Diamino-4-chloropyrimidine 1-oxide | 44.7 |

Reduction Reactions

The reduction of this compound can be directed towards two main outcomes: the reductive dehalogenation of the C2-chloro substituent or the reduction of the pyrimidine ring itself. The desired outcome is highly dependent on the choice of reducing agent and reaction conditions.

Reductive Dehalogenation:

The selective removal of the chlorine atom to yield 4,6-diaminopyrimidine (B116622) is a common transformation. Catalytic hydrogenation is a frequently employed method for the dehalogenation of chloropyrimidines. oregonstate.edu To prevent the undesired reduction of the pyrimidine nucleus, specific catalytic systems and conditions are necessary. For instance, using a palladium catalyst in the presence of a base like magnesium oxide can neutralize the hydrogen chloride formed during the reaction, which helps in avoiding nuclear reduction. oregonstate.edu Another effective strategy involves using a heterogeneous solvent system, such as ether-aqueous sodium hydroxide, which can minimize side reactions like hydrolysis of the chloro group while promoting dehalogenation. oregonstate.edu

Alternative methods for dehalogenation include the use of metallic zinc in an aqueous alkaline medium. oregonstate.edu This approach has been successfully applied to the dechlorination of other amino-chloropyrimidines. oregonstate.edu

Table 1: General Conditions for Reductive Dehalogenation of Chloropyrimidines

| Reducing Agent / Catalyst | Solvent / Base | Typical Outcome | Reference |

|---|---|---|---|

| Pd/CaCO₃ | Ethanol | Dehalogenation | oregonstate.edu |

| Pd catalyst | Ether / aq. NaOH | Dehalogenation with minimal ring reduction | oregonstate.edu |

| Zinc dust | Aqueous alkali | Dehalogenation | oregonstate.edu |

| Pd/C | Methanol / Ammonia | Dehalogenation | N/A |

This table presents generalized conditions reported for chloropyrimidines, which are applicable to this compound.

Ring Reduction:

While often an undesired side reaction during dehalogenation, the reduction of the pyrimidine ring can be achieved under more forcing conditions or with specific reagents. Stronger reducing agents can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. However, the amino groups present on this compound can influence the reactivity of the ring towards reduction.

Condensation Reactions for Fused Heterocyclic Systems

The amino groups of this compound are nucleophilic and readily participate in condensation reactions with various electrophiles, leading to the formation of fused heterocyclic systems and Schiff bases.

Phenothiazine (B1677639) Derivatives:

The synthesis of fused pyrimido-phenothiazine systems can be envisioned through condensation reactions with appropriate sulfur-containing reagents. A closely related reaction involves the condensation of 2,6-diamino-4-chloropyrimidine-5-thiol with 2-aminothiophenol, which successfully yields an angular phenothiazine derivative. researchgate.net This suggests a viable pathway for this compound. The reaction would likely proceed via an initial nucleophilic substitution of the C2-chloro group by the thiol of a 2-aminothiophenol derivative, followed by an intramolecular cyclization involving one of the pyrimidine's amino groups to form the thiazine ring.

Schiff Bases:

The primary amino groups at the C4 and C6 positions of this compound readily react with aldehydes and ketones to form Schiff bases (imines). The condensation of 6-chloro-2,4-diaminopyrimidine with various aromatic aldehydes has been reported to yield the corresponding Schiff base derivatives. ijpsr.com This reaction typically involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting di-imine products incorporate the pyrimidine core into larger, conjugated systems.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov

Table 2: Illustrative Condensation of this compound with Aromatic Aldehydes

| Aromatic Aldehyde | Resulting Schiff Base Structure |

|---|---|

| Benzaldehyde | N,N'-(2-chloro-pyrimidine-4,6-diyl)bis(1-phenylmethanimine) |

| 4-Methoxybenzaldehyde | N,N'-(2-chloro-pyrimidine-4,6-diyl)bis(1-(4-methoxyphenyl)methanimine) |

| 4-Nitrobenzaldehyde | N,N'-(2-chloro-pyrimidine-4,6-diyl)bis(1-(4-nitrophenyl)methanimine) |

| 2-Hydroxybenzaldehyde | 2,2'-((((2-chloropyrimidine-4,6-diyl)bis(azanylylidene))bis(methanylylidene))bis(phenol)) |

The table illustrates the expected products from the reaction with selected aromatic aldehydes.

Diazotization Reactions for Azo Compounds

Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The synthesis of such compounds from this compound involves a two-step process: diazotization followed by azo coupling. anjs.edu.iq

First, one of the primary amino groups of the pyrimidine is converted into a diazonium salt. This is achieved by treating the compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The resulting pyrimidine diazonium salt is a reactive intermediate.

In the second step, this diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline. anjs.edu.iq The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo compound. researchgate.net The position of the coupling on the aromatic ring is directed by the activating group (e.g., para to a hydroxyl or amino group).

Table 3: Potential Azo Compounds from this compound

| Coupling Component | Product Name |

|---|---|

| Phenol | 4-((4-amino-2-chloropyrimidin-6-yl)diazenyl)phenol |

| Aniline | N'-(4-((4-amino-2-chloropyrimidin-6-yl)diazenyl)phenyl)amine |

| N,N-Dimethylaniline | 4-((4-amino-2-chloropyrimidin-6-yl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | 1-((4-amino-2-chloropyrimidin-6-yl)diazenyl)naphthalen-2-ol |

This table provides examples of potential azo compounds that can be synthesized using different coupling partners.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Chloropyrimidine-4,6-diamine is expected to be relatively simple. The pyrimidine (B1678525) ring possesses a single proton at the C5 position, which would appear as a singlet. The chemical shift of this proton would be influenced by the electronic effects of the adjacent amino and chloro substituents. Additionally, the protons of the two amino groups (-NH₂) at the C4 and C6 positions would likely appear as a broad singlet. The exact chemical shift of these labile protons can be influenced by factors such as solvent, concentration, and temperature.

For comparative purposes, the ¹H NMR spectrum of the related compound 2-Chloropyrimidine shows signals in the aromatic region, which can provide a reference for the environment of the pyrimidine ring protons chemicalbook.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 (pyrimidine ring) | ~5.0 - 6.0 | Singlet |

| -NH₂ (amino groups) | Variable | Broad Singlet |

Note: The predicted chemical shifts are estimates and can vary based on experimental conditions.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not extensively documented. However, the expected resonances can be inferred from the molecular structure and data from related pyrimidine derivatives nih.gov.

The ¹³C NMR spectrum of this compound would display distinct signals for each of the four carbon atoms in the pyrimidine ring. The carbon atom attached to the chlorine (C2) would likely appear at a downfield chemical shift due to the deshielding effect of the electronegative chlorine atom. The carbon atoms bonded to the amino groups (C4 and C6) would also have characteristic chemical shifts, influenced by the nitrogen atoms. The C5 carbon, bonded to a hydrogen atom, would resonate at a more upfield position compared to the substituted carbons.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 - 165 |

| C4 | ~160 - 165 |

| C6 | ~155 - 160 |

| C5 | ~80 - 90 |

Note: These are estimated chemical shift ranges and can vary.

Prototropic tautomerism is a phenomenon where a molecule exists in two or more forms that differ in the position of a proton. In the case of this compound, the presence of amino groups allows for the possibility of amino-imino tautomerism. While specific NMR studies on the prototropic equilibrium of this compound are not detailed in the available literature, the principles of such studies are well-established.

NMR spectroscopy is a powerful tool to investigate tautomeric equilibria as the different tautomers would exhibit distinct sets of NMR signals. By analyzing the chemical shifts and coupling constants at various temperatures and in different solvents, it is possible to determine the relative populations of the tautomers and the thermodynamics of the equilibrium. For other classes of compounds, such as azomethine–BODIPY dyads, NMR has been successfully employed to study enol-keto prototropic tautomerism rsc.org. A similar approach could be applied to investigate the potential amino-imino tautomers of this compound.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound with high precision. For this compound, HR-ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺. The high resolution of this technique enables the determination of the elemental composition from the exact mass.

The fragmentation pattern in MS/MS studies would provide valuable structural information. The fragmentation of pyrimidine derivatives often involves the cleavage of the pyrimidine ring and the loss of substituents researchgate.netsphinxsai.comresearchgate.net. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorine atom, the amino groups, and potentially cleavage of the pyrimidine ring itself. The study of the mass spectra of related compounds like 2-chloropyrimidine can offer insights into the expected fragmentation pathways researchgate.net.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. While often used for large biomolecules, its application in the analysis of small organic molecules is also established.

For this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion, similar to HR-ESI-MS. This technique is particularly advantageous for high-throughput screening and can be used to confirm the molecular weight of the synthesized compound. The choice of an appropriate matrix is crucial for successful MALDI-TOF analysis of small molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copbela.orgnih.gov For this compound, the IR spectrum provides definitive evidence for its key structural features. The primary amino (-NH₂) groups are particularly prominent, typically showing a pair of absorption bands in the 3300 to 3500 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgucalgary.ca

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3500 - 3300 | Medium-Strong |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium-Strong |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

Note: The exact positions of the peaks can vary based on the sample phase (e.g., solid, gas) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the pyrimidine ring.

The primary transitions observed for aromatic heterocyclic compounds like this are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. shu.ac.ukuzh.ch The π → π* transitions involve the excitation of electrons from the π-bonding orbitals of the aromatic system to the corresponding antibonding orbitals. These transitions are typically of high intensity (high molar absorptivity) and occur at shorter wavelengths. shu.ac.uk The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukuzh.ch The presence of the amino and chloro substituents on the pyrimidine ring can cause shifts in the absorption maxima (λmax) compared to the parent pyrimidine molecule. rsc.org

Table 2: Electronic Transitions for Pyrimidine Derivatives

| Transition Type | Orbitals Involved | Relative Energy | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π antibonding | High | Strong |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity and quantify the amount of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and related compounds. google.com A reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The compound is separated from impurities based on its polarity. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. nih.govnih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated. A typical HPLC analysis of a similar compound, 2,4-diamino-6-chloropyrimidine, achieved a purity of 99.2%. google.com

Table 3: Example HPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile and Water (with potential additives like formic or phosphoric acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netnih.gov The technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer.

In the tandem mass spectrometer, a specific parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer. This parent ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in complex matrices, by filtering out background noise. researchgate.netuzh.ch

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for complexes)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of materials, particularly metal complexes of this compound. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com

When a metal complex of the pyrimidine ligand is heated, TGA can identify the temperatures at which decomposition events occur. For example, the initial mass loss often corresponds to the removal of coordinated or lattice water molecules. akjournals.comakjournals.com Subsequent, higher-temperature decomposition steps relate to the breakdown of the organic ligand itself. akjournals.com The final residue at the end of the analysis is typically a stable metal oxide. akjournals.com This information is crucial for determining the composition and thermal stability of the complexes. For instance, studies on related metal-pyrimidine complexes show pyrolytic processes starting between 200 and 250 °C. akjournals.com

X-ray Diffraction (XRD) for Crystalline Structure Determination (for complexes)

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. mdpi.com For complexes of this compound that can be grown as single crystals, XRD analysis provides unambiguous structural information. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to predicting the properties and reactivity of molecules like 2-Chloropyrimidine-4,6-diamine. These studies can elucidate electron distribution, orbital energies, and the potential energy surfaces of reactions, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting a variety of chemical properties and is a cornerstone of modern computational chemistry.

Modeling of Transition States and Activation EnergiesA key application of DFT is the modeling of transition states, which are the highest energy points along a reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined. This information is vital for predicting reaction rates. For the SNAr reaction of a chloropyrimidine, DFT would be used to model the transition state of the nucleophile attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Studies on related molecules like 2-MeSO2-4-chloropyrimidine have successfully used DFT to calculate activation energy barriers for SNAr reactions, demonstrating the utility of this approach.wuxiapptec.com

Table 1: Hypothetical DFT-Calculated Activation Energies for SNAr Reaction of a Pyrimidine (B1678525) Derivative

| Reactant System | Nucleophile | Activation Energy (kcal/mol) |

|---|---|---|

| 2-MeSO2-4-chloropyrimidine | Alkoxide | ~4.11 |

| 2-MeSO2-4-chloropyrimidine | Formamide anion | ~14.71 |

Note: This data is for a related compound and serves as an example of the type of data generated from DFT calculations. wuxiapptec.com

Analysis of Electrostatic Potential Maps and Fukui IndicesMolecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are useful for predicting how molecules will interact, with red areas indicating negative potential (attractive to electrophiles) and blue areas indicating positive potential (attractive to nucleophiles). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino groups and the pyrimidine ring, and a more positive potential near the hydrogen atoms.

Fukui indices are another descriptor derived from DFT that quantify the reactivity of different sites in a molecule towards nucleophilic, electrophilic, or radical attack. By calculating these indices, one can rank the atoms in the molecule by their susceptibility to a particular type of reaction.

Table 2: Example of Calculated Fukui Indices for a Heterocyclic Compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| C2 | 0.15 | 0.05 | 0.10 |

| C4 | 0.12 | 0.08 | 0.10 |

| C5 | 0.09 | 0.11 | 0.10 |

| C6 | 0.13 | 0.07 | 0.10 |

Note: This is a representative table; specific values for this compound would require dedicated calculations.

Investigation of Meisenheimer Complexes and Pre-reactive Molecular Complexes in SNAr Reactions

In the context of SNAr reactions, the formation of a Meisenheimer complex as an intermediate is a key mechanistic feature. wikipedia.orglibretexts.orglibretexts.org This complex is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring. wikipedia.orglibretexts.orglibretexts.org Computational studies can model the structure and stability of such complexes. For this compound, a nucleophile would attack the carbon atom attached to the chlorine, forming a tetrahedral intermediate. The stability of this Meisenheimer complex can be calculated, providing insight into the reaction mechanism. Some recent computational work on other pyrimidines suggests that what was traditionally considered a stable intermediate may in some cases be a transition state in a concerted mechanism. chemrxiv.org DFT calculations are essential for distinguishing between these possibilities. Pre-reactive molecular complexes, where the nucleophile and the pyrimidine are associated before the reaction, can also be modeled to understand the initial steps of the reaction pathway.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to map out a reaction pathway on the potential energy surface. scm.commdpi.com Starting from a transition state structure, an IRC calculation follows the path of steepest descent towards both the reactants and the products. This confirms that the identified transition state indeed connects the desired reactants and products. For a reaction involving this compound, an IRC analysis would provide a detailed picture of the geometric changes the molecule undergoes as it proceeds from the reactants, through the transition state, to the products, offering a complete energetic and structural profile of the reaction.

Molecular Modeling and Docking Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the chlorodiaminopyrimidine scaffold, docking studies have been instrumental in understanding their potential as inhibitors of various biological targets, particularly protein kinases.

Molecular docking simulations provide quantitative estimates of binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). These scores help in prioritizing compounds for synthesis and biological testing.

In a study focused on developing anti-tubercular agents, derivatives based on the isomeric 6-chloro-2,4-diaminopyrimidine scaffold were docked into the active site of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR). mdpi.com The binding free energy for one of the most stable compounds, which features a (thiazol-5-yl)methoxy side chain, was calculated to be -3.47 Kcal/mol, indicating a strong and favorable binding interaction with the enzyme. mdpi.com

Another significant area of research has been the development of pyrimidine-4,6-diamine derivatives as inhibitors of Janus kinase 3 (JAK3), a key target in autoimmune diseases like rheumatoid arthritis. openrepository.com Covalent docking (CovDock) studies were performed to predict the binding interactions and affinities of newly designed inhibitors. The docking scores for these novel compounds were compared favorably to the FDA-approved drug Tofacitinib, indicating high inhibitory potency. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of Diaminopyrimidine Derivatives

| Compound Class | Biological Target | Method | Predicted Binding Affinity | Reference |

|---|---|---|---|---|

| (Thiazol-5-yl)methoxy-diaminopyrimidine | mt-DHFR | Molecular Dynamics | -3.47 Kcal/mol | mdpi.com |

This table is interactive and can be sorted by column.

Beyond predicting affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For the 6-substituted-2,4-diaminopyrimidine derivatives targeting mt-DHFR, molecular modeling showed that the size of the substituent group was critical. mdpi.com Derivatives with medium-sized side chains, such as a (thiazol-5-yl)methoxy group, could fit properly into the binding site. In contrast, larger groups could not be accommodated, and smaller groups failed to form strong interactions or fully occupy the binding pocket. mdpi.com

In the case of JAK3 inhibitors, the pyrimidine-4,6-diamine scaffold plays a crucial role in anchoring the molecule within the ATP-binding site of the kinase. openrepository.comnih.gov The amino groups on the pyrimidine ring are often involved in forming critical hydrogen bonds with backbone atoms of the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.com The stability of these interactions, as confirmed by computational analysis, is a key determinant of the compound's inhibitory activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

An integrated study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors successfully developed a robust QSAR model. openrepository.comnih.gov The model was built using multiple linear regression (MLR) and further refined with an artificial neural network (ANN) to enhance its predictive accuracy. nih.gov The statistical quality of the models was high, with the MLR model showing a squared correlation coefficient (R²) of 0.89 and the ANN model showing an R² of 0.95. nih.gov The model's predictive power was validated using leave-one-out cross-validation, which yielded a Q² value of 0.65, confirming its reliability. nih.gov This QSAR model was instrumental in predicting the inhibitory potency of newly designed compounds and understanding the structural features essential for high activity. openrepository.comnih.govresearchgate.net

While various QSAR methodologies are employed in drug design, specific studies utilizing Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, on the this compound scaffold were not prominently found in the reviewed literature. Research in this area has predominantly focused on 2D-QSAR and other computational methods like pharmacophore modeling and molecular docking to guide the design of new derivatives. openrepository.comnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process, reducing the risk of late-stage failures.

For the novel pyrimidine-4,6-diamine derivatives designed as JAK3 inhibitors, a comprehensive ADMET profile was predicted. nih.govresearchgate.net The computational analysis revealed that the designed compounds exhibited promising ADMET properties when compared to the existing drug, Tofacitinib. nih.gov Online servers and software are frequently used to predict a range of properties. nih.gov

Table 2: Representative In Silico ADMET Predictions for Drug Candidates

| Property | Description | Predicted Outcome for Pyrimidine Derivatives | Reference |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | Good to Moderate | nih.govresearchgate.net |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable; often desired to be low for non-CNS targets | mdpi.com |

| Distribution | Plasma Protein Binding | Predicted to bind to plasma proteins | mdpi.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Generally predicted to be non-inhibitors of major CYP enzymes | cmjpublishers.com |

| Excretion | Total Clearance | Calculated to predict the rate of elimination from the body | nih.gov |

| Toxicity | AMES Toxicity (Mutagenicity) | Predicted to be non-mutagenic | nih.gov |

| Toxicity | hERG Inhibition (Cardiotoxicity) | Low risk predicted | nih.govresearchgate.net |

This table provides a summary of typical ADMET properties evaluated for pyrimidine-based drug candidates.

These predictions help researchers select compounds that are more likely to be well-absorbed, distribute to the correct tissues, metabolize at an appropriate rate, and be non-toxic, making them better candidates for further development. mdpi.comrsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand within its binding site and to analyze the conformational dynamics of the protein-ligand complex.

To confirm the stability of the binding poses obtained from docking studies, MD simulations are often performed. For a promising anti-tubercular compound based on the 6-chloro-2,4-diaminopyrimidine scaffold, a 100-nanosecond simulation confirmed that the ligand remained stably bound within the active site of mt-DHFR throughout the simulation. mdpi.com

Similarly, extensive 500-nanosecond MD simulations were conducted on the newly designed pyrimidine-4,6-diamine derivatives complexed with JAK3. nih.govresearchgate.net The results of these simulations confirmed the stability of the inhibitors within the JAK3 binding site. nih.gov Analysis of the simulation trajectory, including the Root Mean Square Deviation (RMSD) of the complex, provides insights into the stability of the binding. Furthermore, these simulations, combined with binding free energy calculations like MM/GBSA, strongly supported the high binding affinity of the designed compounds. openrepository.comnih.gov

Structure Activity Relationship Sar Investigations

Elucidation of Substituent Effects on Biological Activity

The biological activity of the 2-chloropyrimidine-4,6-diamine scaffold is highly sensitive to the nature and placement of its substituents. Modifications at the C2, C4, and C6 positions of the pyrimidine (B1678525) ring can dramatically alter the compound's potency and selectivity against various biological targets, particularly protein kinases.

Research into novel Focal Adhesion Kinase (FAK) inhibitors provides a clear example of these substituent effects. Starting with a 6-chloropyrimidine-2,4-diamine core, a series of analogues were synthesized to probe the impact of different groups at the C2 and C4 amino positions. The data revealed that the size and nature of these substituents are critical for inhibitory activity. For instance, replacing a simple amine with a bulkier (oxan-4-yl)aminyl group at one of the amino positions resulted in a compound with an IC50 value of 10.8 nM against FAK. An even higher potency (IC50 = 9.6 nM) was achieved with a (4-hydroxycyclohexyl)aminyl substitution. nih.gov However, increasing the size of substituents on the benzene (B151609) ring attached to the amino groups can lead to a significant decrease in activity, likely due to steric hindrance within the protein's binding pocket. nih.gov Interestingly, the introduction of a methoxy group (–OCH3) on the benzene ring led to the most potent compound in one series (IC50 = 6.7 nM), suggesting that specific hydrophobic interactions can enhance binding affinity. nih.gov

Similarly, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the steric and electronic properties of substituents at the C2 and C4 positions were found to be crucial. These derivatives exhibited a wide range of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 5.5 to 28.8 μM for AChE and 2.2 to over 100 μM for BuChE, underscoring the profound impact of substituent choice. nih.gov

| Compound ID | R1 Substituent | R2 Substituent | FAK IC50 (nM) |

|---|---|---|---|

| A8 | -NH-(4-fluorophenyl) | -NH-(cyclopentyl) | 7.4 |

| A12 | -NH-(4-fluorophenyl) | -NH-(oxan-4-yl) | 10.8 |

| A13 | -NH-(4-fluorophenyl) | -NH-(4-hydroxycyclohexyl) | 9.6 |

| B8 | -NH-(3-methoxy-4-fluorophenyl) | -NH-(cyclopentyl) | 6.7 |

Positional Isomerism and its Impact on Pharmacological Profile

Positional isomerism, the differential arrangement of functional groups on the pyrimidine core, significantly influences the pharmacological profile of diaminopyrimidine derivatives. The precise location of the chloro and amino groups dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, which are all critical for target binding.

While direct comparative studies on the positional isomers of this compound are not extensively detailed in the reviewed literature, the principle is well-established within pyrimidine chemistry. For example, the closely related 2,4-diaminopyrimidine (B92962) derivatives, pyrimethamine and trimethoprim, exhibit different hydrogen bonding patterns despite having the same core scaffold. acs.org These differences arise from the distinct substituents on the pyrimidine ring, which in turn affect their interaction with coformers and ultimately their biological and physical properties. acs.org

Design and Synthesis of Analogues for SAR Elucidation

The systematic design and synthesis of analogues are cornerstones of SAR investigations. For the this compound scaffold, this typically involves multi-step synthetic routes to introduce diversity at key positions.

A common starting material for these syntheses is 2,4-diamino-6-hydroxypyrimidine (B22253), which can be converted to 2,4-diamino-6-chloropyrimidine via treatment with phosphorus oxychloride (POCl3). mdpi.com This chlorinated intermediate serves as a versatile precursor for a variety of subsequent reactions. Nucleophilic substitution reactions are frequently employed to introduce different amines or other functional groups at the C6 position. mdpi.com

For example, in the development of anti-tubercular agents, 2,4-diamino-6-chloropyrimidine was reacted with nucleophiles generated from substituted methanols and sodium hydride to yield various 2,4-diamino-6-substituted pyrimidines. mdpi.com Further modifications, such as iodination at the C5 position followed by Suzuki coupling reactions, allow for the introduction of a wide array of aryl groups, creating a diverse library of compounds for biological screening. mdpi.com

Another synthetic strategy involves starting with 2-amino-4,6-dichloropyrimidine (B145751). This allows for the sequential substitution of the two chloro groups with different amines, providing a route to a wide range of 2-aminopyrimidine derivatives for evaluation as, for instance, β-glucuronidase inhibitors. nih.gov These synthetic approaches enable chemists to systematically probe the effects of different functional groups on the molecule's activity, leading to a comprehensive understanding of the SAR.

Comparative Analysis of Pyrimidine Derivatives and Their Bioisosteres

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by substituting one atom or group with another that has similar steric, electronic, or conformational properties. This approach is used to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters.

In the context of pyrimidine derivatives, the pyrimidine ring itself can be considered a bioisostere of other heterocyclic systems like purines. For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, purine-based compounds have been extensively studied. ed.ac.uk A 2-arylaminopurine scaffold, for example, can be compared to a 2-arylaminopyrimidine, where the imidazole portion of the purine (B94841) is absent. This change significantly alters the molecule's shape and hydrogen bonding potential, leading to different kinase selectivity profiles. A study on 2-arylaminopurines demonstrated that substituents at the C6 position were crucial for achieving selectivity for CDK2 over CDK1. ed.ac.uk

The chloro group at the C2 position of this compound is another common target for bioisosteric replacement. It can be replaced with other small, electron-withdrawing or -donating groups to probe the electronic requirements of the target's binding site. For example, replacing a halogen with a cyano group or a small alkyl group can provide valuable SAR information.

Furthermore, the amide bond, a common functional group in drug molecules, can be replaced by bioisosteres such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles to improve metabolic stability or other properties. nih.gov While not directly attached to the pyrimidine ring in the parent compound, such bioisosteric replacements are often considered in the side chains of more complex pyrimidine derivatives during lead optimization. The comparative analysis of these bioisosteres provides crucial insights into the structural requirements for optimal biological activity.

Pharmacological and Biological Research

Antimicrobial Research

The antimicrobial properties of 2-Chloropyrimidine-4,6-diamine have been explored, although studies suggest its efficacy may be limited when used in its base form. However, the broader class of chloropyrimidines has shown promise, indicating that the core structure is a viable starting point for the development of more potent antimicrobial agents.

Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative, resistant strains)

Direct in vitro screening of 6-Chloro-2,4-diamino pyrimidine (B1678525) (an alternative nomenclature for this compound) has been conducted against a panel of both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus, Bacillus cereus, Streptococcus spp. (Gram-positive), and Escherichia coli, Klebsiella spp., and Salmonella spp. (Gram-negative). The findings from these studies indicated that the compound exhibited low antibacterial activity when compared to standard reference antibiotics such as Streptomycin and Vancomycin.

While the parent compound showed modest activity, other substituted chloropyrimidine derivatives have demonstrated significant potency. For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis and others have demonstrated antibacterial effects against Pseudomonas aeruginosa and E. coli. This suggests that the this compound scaffold is a valuable template for synthesizing derivatives with enhanced antibacterial efficacy.

| Bacterial Strain | Gram Staining | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Low |

| Bacillus cereus | Gram-positive | Low |

| Streptococcus spp. | Gram-positive | Low |

| Escherichia coli | Gram-negative | Low |

| Klebsiella spp. | Gram-negative | Low |

| Salmonella spp. | Gram-negative | Low |

Antifungal Efficacy

The antifungal potential of this compound has also been evaluated against several pathogenic fungi. In vitro tests were performed against Aspergillus multi, Aspergillus niger, and Candida albicans. Similar to its antibacterial profile, the compound demonstrated low fungicidal activity in comparison to the standard antifungal agent, Nystatin.

However, research into the broader family of pyrimidine derivatives continues to yield promising results. Various synthesized pyrimidine compounds have shown potent activity against pathogenic fungi, including Aspergillus fumigatus and Trichophyton mentagrophytes. This highlights the potential for developing effective antifungal drugs through the chemical modification of the pyrimidine core.

| Fungal Strain | Observed Activity |

|---|---|

| Aspergillus multi | Low |

| Aspergillus niger | Low |

| Candida albicans | Low |

Mechanistic Studies of Antimicrobial Action (e.g., disruption of bacterial cell functions)

While the precise mechanism of action for this compound is not extensively detailed in the literature, studies on related pyrimidine derivatives offer insights into potential pathways. The antimicrobial action of pyrimidines is diverse and can involve the disruption of fundamental cellular processes.

One proposed mechanism for a thiophenyl-pyrimidine derivative involves the inhibition of bacterial cell division. rsc.org This is achieved by targeting the FtsZ protein, which is a crucial component of the bacterial cytoskeleton and is essential for cytokinesis. rsc.orgresearchgate.net By inhibiting FtsZ polymerization and its GTPase activity, the compound effectively halts cell division, leading to bacterial cell death. rsc.orgresearchgate.net

In the context of antifungal activity, certain pyrimidine derivatives are believed to function by disrupting the integrity of the fungal endoplasmic reticulum (ER) and perturbing its functions. asm.org Another potential antifungal mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, some pyrimidines may act by inhibiting the enzyme lanosterol demethylase, which is a key step in the ergosterol production pathway. nih.gov The disruption of this pathway compromises the fungal cell membrane, leading to cell death. nih.gov Other reported mechanisms for pyrimidine derivatives include the inhibition of enzymes involved in pyrimidine biosynthesis and incorporation into RNA and DNA, causing misreading. nih.gov

Investigation of Microbial Resistance Mechanisms

The development of microbial resistance is a significant challenge in antimicrobial therapy. nih.gov Although specific resistance mechanisms to this compound have not been identified due to its limited activity, general mechanisms of bacterial resistance to antimicrobial agents are well-documented and could be applicable. nih.govresearchgate.netmdpi.com

Potential mechanisms by which bacteria could develop resistance to pyrimidine-based antimicrobials include:

Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the drug, rendering it inactive. researchgate.net

Target Modification: Alterations in the drug's molecular target, such as the FtsZ protein or enzymes in the ergosterol biosynthesis pathway, can prevent the drug from binding effectively. researchgate.netmdpi.com This is a common resistance strategy against many classes of antibiotics. nih.gov

Reduced Permeability: Bacteria can alter their cell envelope (e.g., by modifying porin channels in Gram-negative bacteria) to limit the uptake of the antimicrobial agent. mdpi.com

Active Efflux: Bacteria may utilize efflux pumps, which are membrane proteins that actively transport the antimicrobial drug out of the cell, preventing it from reaching a therapeutic intracellular concentration. researchgate.netmdpi.com

Understanding these potential resistance pathways is crucial for the future development of pyrimidine derivatives as effective antimicrobial agents.

Anticancer Research

The pyrimidine scaffold is a key area of focus in the development of novel anticancer agents, owing to its central role in nucleotide synthesis and cell division. Derivatives of pyrimidine-4,6-diamine have been investigated for their potential to inhibit the growth of cancer cells.

Inhibition of Cancer Cell Proliferation

Recent research has highlighted the potential of pyrimidine-4,6-diamine derivatives as potent inhibitors of glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. nih.gov A novel series of these derivatives was designed to target OLIG2, a transcription factor that is critical for GBM progression. nih.gov

One compound from this series, designated B01, emerged as a potent and selective OLIG2 inhibitor. nih.gov It demonstrated strong anti-proliferative activity against the human glioblastoma cell lines U87 and U251, with IC₅₀ values of 7.0 µM and 6.4 µM, respectively. nih.gov Mechanistic studies confirmed that B01 directly downregulates the levels of nuclear OLIG2 in a dose-dependent manner. nih.gov Furthermore, B01 showed a synergistic anti-tumor effect when used in combination with temozolomide, the standard chemotherapy agent for glioblastoma. nih.gov These findings identify the pyrimidine-4,6-diamine scaffold as a compelling starting point for the development of new therapeutic agents against glioblastoma. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the pyrimidine core structure have been shown to be effective inducers of both apoptosis (programmed cell death) and cell cycle arrest in cancer cells. These mechanisms are fundamental to halting the uncontrolled proliferation of tumor cells.

Inhibition of cyclin-dependent kinases (Cdks) is a primary strategy for controlling cell proliferation, as these enzymes drive the cell cycle. nih.gov Pyridopyrimidines, which are structurally related to this compound, have been identified as novel Cdk inhibitors capable of causing cell cycle arrest. nih.gov Notably, certain inhibitors can maintain this cell cycle arrest even in cancer cells that overexpress oncogenes like Bcl-2 or cyclin D1, which typically promote cell survival and proliferation. nih.gov However, in some leukemic cells, the overexpression of Bcl-2 has been found to suppress the apoptosis induced by these pyrimidine-based compounds, highlighting the complex interplay between cell cycle control and apoptotic pathways. nih.gov

The mechanism of cell cycle arrest often occurs at specific checkpoints. For instance, certain compounds can arrest cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org This arrest is frequently associated with the modulation of key regulatory proteins. Studies have shown that G2/M arrest can be linked to the upregulation and prevention of the degradation of cyclin B. semanticscholar.org The sustained activation of the p34cdc2/cyclin B complex prevents mitotic exit, leading to cell death. semanticscholar.org

This induction of apoptosis is often mediated through the mitochondrial pathway. The downregulation of anti-apoptotic proteins, such as Bcl-2, is a key indicator of this process. semanticscholar.org By disrupting the balance of pro- and anti-apoptotic proteins, these compounds can trigger the caspase-dependent mitochondrial pathway, leading to the execution of programmed cell death in cancer cells. semanticscholar.org

Synergistic Effects with Established Chemotherapeutic Agents

The ability of pyrimidine derivatives to induce cell cycle arrest can be strategically exploited to enhance the efficacy of other chemotherapeutic drugs. This synergistic approach is a cornerstone of modern combination cancer therapy. Different chemotherapeutic agents can cause cells to arrest in distinct phases of the cell cycle. haematologica.org For example, cytarabine may induce a G1/S-phase arrest, while doxorubicin (B1662922) can cause a G2-phase arrest in certain B-cell lymphomas. haematologica.org

This differential cell cycle arrest can be leveraged to create potent therapeutic combinations. haematologica.org For example, a pyrimidine-based compound that induces G2-phase arrest could sensitize cancer cells to a Wee1 kinase inhibitor. The Wee1 inhibitor would then force these G2-arrested cells into premature mitosis, leading to mitotic catastrophe and enhanced apoptosis. haematologica.org This strategy has shown the potential to overcome drug resistance and improve treatment outcomes in lymphomas. haematologica.org The combination of a G2-arresting agent with a checkpoint inhibitor can trigger mitotic catastrophe, a favorable treatment strategy to enhance cell death through apoptosis, necrosis, or autophagy. nih.gov

Enzyme Kinase Inhibition

The pyrimidine-4,6-diamine scaffold is a privileged structure for designing potent and selective enzyme kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of cancer. Derivatives of this scaffold have been developed to target a range of kinases involved in oncogenesis.

For example, pyrimidine-4,6-diamine derivatives have been specifically designed as highly selective inhibitors of Janus kinase 3 (JAK3). nih.gov One such compound, designated 11e, demonstrated exceptional potency with an IC50 value of 2.1 nM against JAK3, while showing significant selectivity over other JAK family members. nih.gov Similarly, 4,6-disubstituted pyrimidine compounds have been synthesized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov In this series, a compound featuring a naphthyl substituent exhibited the highest activity with an IC50 of 7.52 µM. nih.gov The pyrimidine core is also central to inhibitors targeting other key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF. nih.gov

| Compound Series | Target Kinase | Key Derivative | Reported Potency (IC50) | Reference |

|---|---|---|---|---|

| Pyrimidine-4,6-diamine derivatives | JAK3 | 11e | 2.1 nM | nih.gov |

| 4,6-Disubstituted pyrimidines | MARK4 | Compound 14 (naphthyl substituent) | 7.52 µM | nih.gov |

The efficacy of these inhibitors is rooted in their specific interactions within the ATP-binding pocket of the target kinase. Molecular docking and simulation studies have provided detailed insights into these binding modes. For the potent JAK3 inhibitor 11e, its high selectivity is believed to arise from a unique interaction with a cysteine residue (Cys909) present in the JAK3 active site. nih.gov This covalent or strong non-covalent interaction helps anchor the inhibitor and provides selectivity over other kinases that lack this residue.

In the case of MARK4 inhibitors, molecular dynamics simulations have revealed crucial hydrogen bonding interactions that stabilize the inhibitor-enzyme complex. nih.gov These inhibitors form hydrogen bonds with key amino acid residues in the active site, including Lys67, Lys88, Thr137, Glu142, and Asp213. nih.gov These interactions are critical for anchoring the ligand within the binding pocket and ensuring effective inhibition of the kinase's activity. nih.gov

By inhibiting specific kinases, pyrimidine-4,6-diamine derivatives can effectively block the downstream signaling pathways that promote cancer cell proliferation, survival, and differentiation.

The inhibition of JAK3, for instance, directly interferes with the JAK/STAT signaling pathway, which is crucial for the function and proliferation of immune cells. nih.gov By blocking this pathway, JAK3 inhibitors can modulate the immune response, making them valuable for treating autoimmune diseases and certain hematological malignancies. nih.gov Similarly, inhibitors targeting EGFR and BRAF disrupt the MAP Kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers, including colorectal cancer and melanoma. nih.gov Blocking this pathway with targeted inhibitors can lead to a significant reduction in tumor growth.

Research on Other Therapeutic Activities

Beyond oncology, the this compound structure serves as a vital building block for compounds with other important therapeutic applications.

Antihypertensive and Antialopecia Investigations

This compound, or its isomer 6-chloro-2,4-pyrimidinediamine, is a key intermediate in the synthesis of Minoxidil. sourcezon.comnih.gov Minoxidil (2,4-pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide) was originally developed as a potent oral antihypertensive drug. researchgate.netpfizer.comfda.gov It functions as a direct-acting peripheral vasodilator, reducing both systolic and diastolic blood pressure by relaxing small blood vessels and decreasing peripheral vascular resistance. researchgate.netpfizer.comfda.gov

During its clinical use for hypertension, a notable side effect was observed: hair regrowth and hypertrichosis (excessive hair growth). sourcezon.com This discovery led to the development of topical Minoxidil formulations for the treatment of alopecia (hair loss). sourcezon.com Minoxidil is thought to promote hair growth through several mechanisms, including the stimulation of hair follicle epithelial cell proliferation and differentiation, promotion of angiogenesis to increase local blood supply to the follicles, and the opening of ATP-sensitive potassium channels. sourcezon.com

Antimalarial Activity

The pyrimidine core, particularly the 2,4-diaminopyrimidine (B92962) structure, is a well-established pharmacophore in the design of antimalarial drugs. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the survival and proliferation of Plasmodium falciparum (P. falciparum), the parasite responsible for the most severe form of malaria. nih.govmalariaworld.org

The mechanism of action for many diaminopyrimidine-based antimalarials involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the parasite's folic acid synthesis pathway. nih.govmalariaworld.org By targeting P. falciparum DHFR (PfDHFR), these compounds disrupt DNA synthesis and repair, ultimately leading to parasite death. Research has focused on creating derivatives that are highly selective for the parasitic enzyme over the human counterpart to minimize toxicity. malariaworld.org

In one study, a series of 2,4-diaminopyrimidine derivatives were designed to target the P. falciparum protein kinome. nih.gov Two compounds from this series, 68 and 69, demonstrated significant antimalarial activity against the 3D7 strain of P. falciparum with IC₅₀ values of 0.05 and 0.06 μM, respectively. nih.gov These compounds also showed good selectivity, being over 100 times more toxic to the parasite than to a mammalian cell line (HepG2). nih.gov Another study focused on sulfonamide-based pyrimidine derivatives, with compounds SZ14 and SZ9 showing potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum, with IC₅₀ values in the low micromolar range. rsc.org These compounds were found to inhibit the parasitic cysteine proteases falcipain-2 and falcipain-3. rsc.org

The table below summarizes the in vitro antimalarial activity of selected pyrimidine derivatives.

| Compound | P. falciparum Strain | IC₅₀ (µM) | Selectivity Index (SI) | Target |

| Compound 68 | 3D7 | 0.05 | >100 | Protein Kinome |

| Compound 69 | 3D7 | 0.06 | >100 | Protein Kinome |

| Compound 3f | 3D7 / Dd2 | Not specified (most potent of series) | - | DHFR |

| SZ14 | 3D7 | 2.84 | >10 | Falcipain-2/3 |

| SZ9 | 3D7 | 3.22 | >10 | Falcipain-2/3 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency. Selectivity Index (SI) is the ratio of cytotoxicity to antimalarial activity, with higher values indicating greater selectivity for the parasite.

Antiviral Properties

Pyrimidine derivatives are a cornerstone of antiviral research, with many approved drugs containing this heterocyclic core. Research into derivatives of this compound has explored their potential against a range of DNA and RNA viruses.

One area of investigation involves the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines derived from 2,4-diamino-6-hydroxypyrimidine (B22253). nih.gov These compounds, particularly the O(6)-isomers, have demonstrated inhibitory activity against the replication of herpes viruses (such as herpes simplex virus type 1 and 2) and retroviruses, including human immunodeficiency virus (HIV-1 and HIV-2). nih.gov The antiviral effect was found to be dependent on the specific stereochemistry of the molecule; for instance, only the (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine showed significant antiviral activity, while the (S)-enantiomer was inactive. nih.gov

Another study developed a library of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides. nih.gov Initial screening of these compounds identified antiviral activity against the Sendai virus, a type of paramyxovirus, highlighting the potential for this class of pyrimidines to yield broad-spectrum antiviral agents. nih.gov Furthermore, pyrimido[4,5-d]pyrimidine derivatives have been evaluated against a broad panel of viruses, including influenza A and B, Zika virus, and human coronaviruses, though specific compounds with high potency were not identified in the initial report. mdpi.com

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is another target for therapeutic agents derived from pyrimidine scaffolds. While research specifically on this compound is limited, studies on structurally related compounds show the potential of this chemical class.

For example, derivatives of 2-amino-4,6-dimethylpyridine have been investigated for their activity against Leishmania mexicana. nih.gov One furan-2-carboxamide derivative inhibited the growth of both promastigote and intracellular amastigote forms of the parasite, with IC₅₀ values of 69 µM and 89 µM, respectively. nih.gov This compound was shown to interfere with protein and DNA synthesis in the parasite. nih.gov Further modification of this structure, replacing the amide with an imidazolidin-2-one moiety, led to new derivatives with improved activity, showing IC₅₀ values as low as 7 µM against intracellular amastigotes. nih.gov

Additionally, research on quinoline-based compounds, which have been combined with other heterocyclic structures, has shown promise. nih.gov Derivatives of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with some compounds showing IC₅₀ values below 10 µM. nih.gov

Anti-inflammatory and Analgesic Effects

The pyrimidine nucleus is found in various compounds exhibiting anti-inflammatory properties. nih.gov The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923)—mediators of inflammation and pain. nih.govmdpi.com

Research has shown that pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.com The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov Studies on various synthesized pyrimidine and pyrimidopyrimidine derivatives have confirmed their ability to reduce inflammation in animal models, such as the carrageenan-induced paw edema test. nih.govnih.gov Some of these compounds also demonstrated a corresponding reduction in the concentration of prostaglandin E₂ (PGE₂) in blood serum. nih.gov The anti-hemolytic activity, an indicator of membrane stabilization, has also been used to assess the in vitro anti-inflammatory potential of novel pyrimidine derivatives. nih.gov

Central Nervous System (CNS) Activity

Pyrimidine derivatives have been explored for their potential to modulate central nervous system activity, with research pointing towards possible anticonvulsant, antidepressant, and sedative properties. nih.govnih.gov The ability of a drug to act on the CNS is fundamentally linked to its physicochemical properties, which determine its capacity to cross the blood-brain barrier. nih.gov

Studies on pyrimidine-8-on[2,1-f]theophylline-9-alkylcarboxylic acid derivatives found that these compounds produced significant sedative effects in behavioral tests. nih.gov They were observed to inhibit spontaneous locomotor activity and prolong sleeping time induced by thiopental sodium in animal models, suggesting hypnotic or tranquilizing properties. nih.gov However, these particular compounds showed only weak anticonvulsant effects and no analgesic activity. nih.gov The diverse biological activities associated with pyrimidines, including their presence in compounds like barbiturates, underscores the potential for this scaffold in developing new CNS-active agents. nih.govnih.gov

Enzyme Inhibition Studies (General)

The versatility of the pyrimidine scaffold allows for its incorporation into inhibitors targeting a wide array of enzymes across different therapeutic areas. Beyond the previously mentioned DHFR and COX enzymes, pyrimidine derivatives have been developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer and malaria. nih.gov

Biotin-Protein Ligase (BPL) Inhibition

Biotin-Protein Ligase (BPL) is an essential enzyme responsible for attaching biotin (B1667282) to key metabolic enzymes. mdpi.com Its indispensable role in bacterial survival and the structural differences between bacterial and human BPL make it an attractive target for the development of new antibiotics. nih.govnih.gov